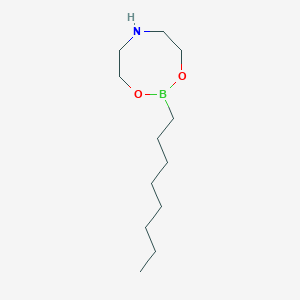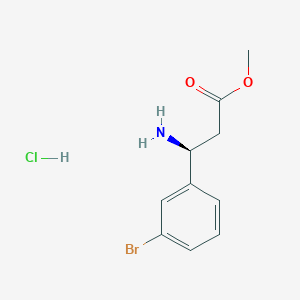
N-(2-acetylphenyl)decanamide
Übersicht
Beschreibung
“N-(2-acetylphenyl)decanamide” is a compound with the molecular formula C18H27NO2 and a molecular weight of 289.41 . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, N-oleoylethanolamide, has been synthesized and evaluated for its activation of peroxisome proliferator-activated receptor α .Wissenschaftliche Forschungsanwendungen
Nuclear Waste Processing :N,N,N',N'-Tetraoctyl diglycolamide (TODGA) and related N,N-disubstituted decanamides, including compounds like N-(2-acetylphenyl)decanamide, have shown promise in the partitioning of minor actinides from simulated high-level nuclear waste solutions. The studies indicate that these compounds could play a significant role in nuclear waste processing due to their ability to separate various metal ions, including Am(III), Pu(IV), and U(VI) (Ansari et al., 2005).
Antimicrobial Properties :Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have been synthesized and found to possess antibacterial and antifungal properties. These compounds, which include variants of this compound, have potential applications in the development of new antimicrobial agents (Baranovskyi et al., 2018).
Agricultural Applications :In agricultural research, this compound and similar alkamides have been investigated for their effects on plant growth and development. Studies have shown that these compounds can influence root system architecture in plants like Arabidopsis thaliana, suggesting potential applications in agriculture to enhance plant growth or modify root development (Méndez-Bravo et al., 2010).
Biological Activity Analysis :this compound derivatives have been studied for their biological activities, including their interactions with RNA and DNA. These studies are significant in understanding the compound's potential as a biological ligand and its interaction mechanisms, which could have implications in drug development and biochemistry (Khalid et al., 2022).
Anti-Inflammatory Effects :Some studies have focused on the anti-inflammatory effects of alkamides derived from plants, which include this compound. These studies indicate potential therapeutic applications for these compounds in treating inflammation-related conditions (Hernández et al., 2009).
Nonlinear Optical Materials :Research has also explored the potential use of compounds like this compound in the development of nonlinear optical materials, which are crucial in various technological applications like laser systems and optical communication devices (Kagawa et al., 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-acetylphenyl)decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-14-18(21)19-17-13-11-10-12-16(17)15(2)20/h10-13H,3-9,14H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCAQEHCIBDDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B1429609.png)
![3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429610.png)
![3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429611.png)

![4-[2-(Cyclopropylamino)ethoxy]aniline](/img/structure/B1429613.png)
![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)





![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)


